NMS-P715 analog
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-8-[2-methoxy-4-[(1-methylpiperidin-4-yl)carbamoyl]anilino]-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N8O3/c1-6-21-9-8-10-22(7-2)29(21)39-34(45)31-26-13-11-24-20-36-35(40-30(24)32(26)43(4)41-31)38-27-14-12-23(19-28(27)46-5)33(44)37-25-15-17-42(3)18-16-25/h8-10,12,14,19-20,25H,6-7,11,13,15-18H2,1-5H3,(H,37,44)(H,39,45)(H,36,38,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZYFFJOGZFXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nms P715 Analog: a Potent and Selective Mps1 Kinase Inhibitor
Discovery and Initial Characterization
The NMS-P715 analog is closely related to NMS-P715, which was identified as the first selective, orally bioavailable, and ATP-competitive small-molecule inhibitor of MPS1. biocrick.com NMS-P715 itself was discovered through a medicinal chemistry program aimed at identifying potent and selective MPS1 inhibitors. nih.gov The analog, sometimes referred to as Compound 14, emerged from these research efforts. chemsrc.com Initial characterization of NMS-P715 and its analogs revealed their ability to selectively reduce the proliferation of cancer cells while having minimal effect on normal cells. biocrick.comresearchgate.net This selectivity is a key attribute for a potential therapeutic agent.
The discovery of potent and selective MPS1 inhibitors like the this compound has been guided by structure-based design and cellular characterization of MPS1 inhibition. technologynetworks.com For instance, the development of inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold has yielded potent compounds. technologynetworks.com The NMS-P715 series, with its pyrazolo[4,3-h]quinazoline-3-carboxamide core, represents another successful scaffold for targeting MPS1. researchgate.netnih.gov
Mechanisms of Kinase Inhibition
ATP-Competitive Binding Mode
The this compound functions as an ATP-competitive inhibitor of MPS1 kinase. biocrick.combiorbyt.comglixxlabs.commedchemexpress.euadooq.com This means that it binds to the ATP-binding pocket of the kinase, directly competing with the enzyme's natural substrate, adenosine (B11128) triphosphate (ATP). researchgate.netmerckmillipore.com By occupying this site, the inhibitor prevents the kinase from transferring a phosphate (B84403) group from ATP to its protein substrates, thereby blocking its catalytic activity. The ATP-competitive nature of NMS-P715 has been well-established, with a reported IC50 of 182 nM and a Ki of 0.99 nM for NMS-P715 itself. merckmillipore.com The analog shares this mechanism of action. biocrick.com
Kinase Domain Interactions and Structural Basis of Inhibition
The potent and selective inhibition of MPS1 by the this compound is rooted in its specific interactions with the amino acid residues within the kinase's catalytic domain. researchgate.net X-ray crystallography studies of NMS-P715 bound to the MPS1 catalytic domain have provided a detailed understanding of these interactions. researchgate.netembl.de
Key interactions include the formation of hydrogen bonds between the inhibitor and the hinge region of the kinase. researchgate.netnih.gov For example, in a related series of diaminopyridine-based MPS1 inhibitors, a unique "flipped-peptide" conformation of the hinge region was observed upon inhibitor binding, where the carbonyl group of Cys604 flips to form a hydrogen bond with the inhibitor. nih.gov This unusual binding mode contributes to the high selectivity of these compounds. nih.gov The this compound likely engages in similar critical interactions within the ATP-binding pocket to achieve its inhibitory effect. chemsrc.comresearchgate.net
Induced-Fit Mechanism of Binding
The binding of some inhibitors to kinases can involve an "induced-fit" mechanism, where the initial binding of the inhibitor induces a conformational change in the kinase, leading to a more stable and tightly bound complex. While detailed studies specifically on the induced-fit mechanism of the this compound are not extensively reported, the observation of a flipped-peptide conformation in related inhibitors suggests that conformational flexibility in the kinase domain is a key aspect of inhibitor binding. nih.govbiorxiv.org The ability of the kinase to adopt different conformations upon binding to various inhibitors highlights the dynamic nature of the enzyme and provides opportunities for designing inhibitors with improved properties.
Selectivity Profile and Off-Target Kinase Assessment
Pan-Kinome Profiling and Kinase Panel Screening
A critical aspect of developing a kinase inhibitor for therapeutic use is its selectivity, as off-target effects can lead to toxicity. The this compound and its parent compound have been extensively profiled against large panels of kinases to assess their selectivity. biocrick.comresearchgate.netbiorbyt.comglixxlabs.commedchemexpress.eumerckmillipore.com
NMS-P715 was tested against a panel of 60 kinases and was found to be highly selective for MPS1. researchgate.net It showed inhibitory activity (IC50 < 10 µM) against only a few other kinases, namely CK2, MELK, and NEK6. researchgate.netmerckmillipore.com Importantly, it did not show significant activity against other mitotic kinases such as PLK1, CDK1, Aurora A, and Aurora B. merckmillipore.com This high degree of selectivity underscores the potential of this chemical scaffold for developing targeted cancer therapies.
Table 1: Kinase Inhibition Profile of NMS-P715
| Kinase | IC50 (nM) |
|---|---|
| MPS1 | 182 |
| CK2 | <10,000 |
| MELK | <10,000 |
| NEK6 | <10,000 |
Data is for NMS-P715, the parent compound of the analog. IC50 values below 10 µM are reported. researchgate.netmerckmillipore.com
Specificity Against Related Mitotic Kinases (e.g., PLK1, Aurora A/B, CDK1, BUB1)
The this compound demonstrates a high degree of selectivity for its primary target, the Monopolar Spindle 1 (MPS1) kinase, with markedly reduced or no activity against other key kinases involved in mitosis. This specificity is crucial for minimizing off-target effects and for precisely dissecting the cellular functions of MPS1. In vitro kinase assays have shown that NMS-P715 does not significantly inhibit several critical mitotic kinases, including Polo-like kinase 1 (PLK1), Cyclin-dependent kinase 1 (CDK1), Aurora A, and Aurora B. merckmillipore.commerckmillipore.com Furthermore, it does not affect the activity of the spindle assembly checkpoint (SAC) kinase BUB1. merckmillipore.commerckmillipore.com
Biochemical data from extensive kinase profiling confirms this high selectivity. In a panel of 60 kinases, NMS-P715 displayed inhibitory activity with an IC50 value below 10 µM for only three kinases besides MPS1: CK2, MELK, and NEK6. medchemexpress.comresearchgate.net The lack of activity against closely related mitotic kinases underscores the specific design of the inhibitor.
Interactive Table: Kinase Selectivity of NMS-P715
| Kinase | IC50 (nM) | Notes |
| PLK1 | >10,000 | No significant inhibition observed in in-vitro kinase assays. merckmillipore.commerckmillipore.com |
| Aurora A | >10,000 | No significant inhibition observed in in-vitro kinase assays. merckmillipore.commerckmillipore.com |
| Aurora B | >10,000 | No significant inhibition observed in in-vitro kinase assays. merckmillipore.commerckmillipore.com |
| CDK1 | >10,000 | Confirmed by ChEMBL data (pIC50 < 5). guidetopharmacology.org |
| BUB1 | >10,000 | Confirmed by ChEMBL data (pIC50 < 5). guidetopharmacology.org |
This table summarizes the inhibitory activity of NMS-P715 against key mitotic kinases, highlighting its high selectivity for MPS1.
Analog Development and Optimization Strategies
The development of potent and selective MPS1 inhibitors like the this compound has been a focal point of medicinal chemistry efforts aimed at targeting chromosomal instability in cancer. The journey from initial hits to optimized leads has involved several strategic approaches, including scaffold hopping and structure-based design.
One notable strategy involved leveraging the structural information of inhibitors for other kinase families. For instance, the development of diaminopyridine-based MPS1 inhibitors began from a c-Jun N-terminal kinase (JNK) inhibitor scaffold. nih.gov Initial screening revealed that an aminopyridine-based JNK inhibitor possessed moderate activity against MPS1 (IC50 = 568 nM). nih.gov This provided a starting point for optimization. Medicinal chemistry efforts focused on modifying the aminopyridine scaffold to enhance MPS1 potency and selectivity. This led to the discovery of a diaminopyridine analog with an IC50 of 37 nM for MPS1. nih.gov Further optimization of this compound resulted in an analog with improved cellular activity and favorable pharmacokinetic properties. nih.gov
Another successful approach involved the optimization of a 1H-pyrrolo[3,2-c]pyridine scaffold identified from a high-throughput screening (HTS) campaign. acs.org The initial hit was potent but suffered from poor kinase selectivity and metabolic instability. acs.org A structure-based design strategy was employed to guide the optimization process. Modifications were introduced to improve selectivity against other kinases, such as CDK2, and to enhance metabolic stability. acs.org This effort led to the development of highly potent and selective MPS1 inhibitors with good oral bioavailability, demonstrating the power of integrating structural biology into the drug discovery pipeline. acs.org
A derivative of NMS-P715, identified as Compound 5 (Cpd-5), has been reported to exhibit even greater potency against MPS1 than the parent compound. biorxiv.org The development of such analogs highlights the continuous effort to refine the pharmacological properties of MPS1 inhibitors, aiming for enhanced efficacy and a better therapeutic window. These optimization strategies underscore the iterative process of drug development, where initial discoveries are systematically improved to yield clinical candidates.
Preclinical Efficacy Studies of Nms P715 Analog in in Vitro Cancer Models
Differential Antiproliferative Activity Across Cancer Cell Lines
Research has demonstrated that the NMS-P715 analog exhibits varied antiproliferative efficacy across a spectrum of cancer cell lines, indicating a differential sensitivity that may be linked to the underlying biology of each cancer type.
The this compound has demonstrated notable activity against ovarian carcinoma cells. In the A2780 ovarian cancer cell line, one study reported an IC50 value of 150 nM for an analog of NMS-P715. chemsrc.com Another report indicates that NMS-P715 inhibits the proliferation of selected cancer cell lines with an IC50 of approximately 1 µM. sigmaaldrich.comsigmaaldrich.com Treatment with the compound leads to a reduction in the G1 and G2/M phases of the cell cycle in A2780 cells. sigmaaldrich.commerckmillipore.com Furthermore, the mechanism of action involves the promotion of aneuploidy-mediated cell death. researchgate.net
Antiproliferative Activity of this compound in Ovarian Carcinoma
| Cell Line | Compound | IC50 | Reported Effects |
|---|---|---|---|
| A2780 | This compound | 150 nM chemsrc.com | Inhibits cell proliferation. chemsrc.com |
The this compound has shown selective efficacy in inhibiting the growth of pancreatic ductal adenocarcinoma cells. medchemexpress.commedchemexpress.com Studies demonstrate that both human and murine PDAC cells are susceptible to growth inhibition by NMS-P715 treatment. nih.govresearchgate.net The compound's mechanism in these cells involves bypassing the spindle assembly checkpoint, which leads to apoptosis. medchemexpress.commedchemexpress.comresearchgate.net In contrast, adipose-derived human mesenchymal stem cells show relative resistance to the compound. nih.govresearchgate.net
Antiproliferative Activity of this compound in PDAC Cell Lines
| Cell Line | IC50 (72 hours) | Reported Effects |
|---|---|---|
| PANC-1 | ~2.5 µM researchgate.net | Selectively inhibits growth; induces apoptosis. medchemexpress.comresearchgate.netresearchgate.net |
Significant antiproliferative activity has been observed for the this compound in both colon and breast cancer cell lines. researchgate.netnih.govnih.gov In the HCT116 colon cancer cell line, NMS-P715 was found to inhibit proliferation with an IC50 value of 0.16 µM. medchemexpress.commedchemexpress.commedchemexpress.cn In breast cancer, studies have shown that basal-like breast cancer cell lines, including triple-negative breast cancer (TNBC), are more sensitive to MPS1 inhibition compared to luminal breast cancer cell lines. nih.govicr.ac.uk Molecular docking studies have suggested NMS-P715 as a potential lead compound for progression against breast cancer. patsnap.com
Antiproliferative Activity of this compound in Colon and Breast Cancer
| Cancer Type | Cell Line | IC50 | Reported Effects |
|---|---|---|---|
| Colon Cancer | HCT116 | 0.16 µM medchemexpress.cn | Inhibits proliferation; induces aneuploidy. medchemexpress.commedchemexpress.com |
The this compound has demonstrated potent anticancer effects in human cholangiocarcinoma (CCA) cell lines. researchgate.netresearchgate.net Treatment with the compound effectively inhibited cell proliferation and colony formation in both KKU-100 and KKU-213A CCA cell lines. researchgate.net The mechanism underlying this activity includes the induction of a G2/M arrest, leading to mitotic catastrophe. researchgate.net Furthermore, a combination of NMS-P715 with gemcitabine (B846) or cisplatin (B142131) produced synergistic effects on the proliferation of CCA cells. researchgate.net
Antiproliferative Activity of this compound in Cholangiocarcinoma Cell Lines
| Cell Line | Reported Effects |
|---|---|
| KKU-100 | Potent inhibition of cell proliferation and colony formation; induction of G2/M arrest and mitotic catastrophe. researchgate.net |
The rationale for investigating MPS1 inhibitors in glioblastoma is strong, as MPS1 mRNA and protein expression levels are elevated in glioblastoma samples compared to normal brain tissue. nih.govaacrjournals.org Higher MPS1 expression has been correlated with higher histologic grade and poorer patient survival, suggesting that the kinase is a critical factor in the disease's progression. nih.govaacrjournals.org While this identifies MPS1 as a promising therapeutic target in glioblastoma, specific in vitro antiproliferative data for the this compound in glioblastoma cell lines were not detailed in the reviewed literature.
The this compound has been shown to effectively suppress the growth of medulloblastoma cells, which are common malignant brain tumors in children. nih.govbiorxiv.org Studies demonstrated that NMS-P715 inhibits the growth of Daoy and ONS-76 medulloblastoma cell lines in a concentration-dependent manner. nih.gov The compound was also found to be active against a panel of Myc-driven medulloblastoma cell lines. nih.gov The mechanism of action involves the inhibition of MPS1 kinase activity, which leads to a decrease in cell growth by perturbing the cell cycle and increasing apoptosis. nih.gov
Antiproliferative Activity of this compound in Medulloblastoma Cell Lines
| Cell Line | Reported Effects |
|---|---|
| Daoy | Concentration-dependent inhibition of cell growth. nih.gov |
| ONS-76 | Concentration-dependent inhibition of cell growth. nih.gov |
| UW228 | Decreased phosphorylation of MPS1, indicating inhibition of kinase activity. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| NMS-P715 |
| This compound |
| Gemcitabine |
| Cisplatin |
| AZ3146 |
| CCT251455 |
| BOS172722 |
| CCT271850 |
| CFI-402257 |
| MPI-0479605 |
| Mps-Bay2a |
| BAY 1217389 |
| S81694 |
| Tc-Mps1-12 |
| Mps1-IN-1 |
| NTRC 0066-0 |
| Cantharidin |
Other Solid Tumor Cell Lines
The antineoplastic activity of the this compound has been observed across a broad spectrum of solid tumor cell lines. Proliferation assays conducted on large panels, including one with 126 different cell lines, have shown a wide range of activity, indicating its potential applicability to diverse cancer types.
Specific examples of its efficacy include:
Pancreatic Ductal Adenocarcinoma (PDAC): The this compound selectively inhibits the growth of both human and murine PDAC cells. Treatment leads to a bypass of the spindle assembly checkpoint and induces apoptosis in these cell lines.
Ovarian Carcinoma: In the A2780 ovarian carcinoma xenograft model, oral administration of NMS-P715 resulted in significant tumor growth inhibition.
Melanoma: The compound inhibited tumor growth in the A375 melanoma xenograft model.
Cholangiocarcinoma (CCA): NMS-P715 potently inhibited cell proliferation and colony formation in human CCA cell lines, including KKU-100 and KKU-213A.
Colon Carcinoma: The compound was shown to inhibit the proliferation of HCT116 colon carcinoma cells.
Osteosarcoma: In U2OS osteosarcoma cells, the this compound caused mitotic acceleration.
Table 1: In Vitro Activity of this compound in Various Solid Tumor Cell Lines Press Run to view the interactive table.
A subsequent, improved analog known as NMS-P153, which exhibits greater in vitro enzymatic potency on MPS1, was also evaluated across a large panel of over 100 cell lines to further understand the genetic backgrounds most sensitive to MPS1 inhibition.
Selective Antineoplastic Activity Against Malignant Cells vs. Normal Cells
A critical attribute of a viable anticancer agent is its ability to selectively target malignant cells while sparing normal, healthy cells. The this compound has demonstrated this crucial selectivity. Studies have consistently shown that the compound selectively reduces the proliferation of cancer cells, leaving normal cells largely unaffected.
This selective action is highlighted by research comparing its effects on cancer cells to those on non-malignant cells. For instance, while the this compound effectively inhibits the growth of pancreatic ductal adenocarcinoma (PDAC) cells, adipose-derived human mesenchymal stem cells are comparatively resistant to its effects. These normal stem cells were able to maintain chromosome stability even when exposed to the compound, suggesting a favorable therapeutic window. This differential effect is believed to stem from the "addiction" of aneuploid tumor cells to the spindle assembly checkpoint, making them uniquely vulnerable to MPS1 inhibition.
Modulation of Key Cellular Biomarkers in Response to this compound
Treatment with the this compound induces distinct changes in key cellular biomarkers, confirming its mechanism of action by disrupting the spindle assembly checkpoint. The primary target, MPS1 kinase, is an essential component of the SAC, and its inhibition leads to a cascade of downstream effects.
Observed biomarker modulations include:
MPS1 Dephosphorylation: As an ATP-competitive inhibitor, the this compound leads to the dephosphorylation of MPS1, a marker of its inactivation.
Inhibition of Histone H3 Phosphorylation: A key event in mitosis is the phosphorylation of Histone H3 at Serine 10. The this compound effectively ablates this phosphorylation in a dose-dependent manner, indicating a disruption of the normal mitotic process.
Delocalization of Kinetochore Components: Proper SAC function requires the localization of various proteins to the kinetochores. The this compound causes the delocalization of these essential checkpoint components.
Mitotic Checkpoint Complex (MCC) Instability: The compound affects the stability of the mitotic checkpoint complex and the ubiquitylation of cdc20, which are crucial for controlling the anaphase-promoting complex.
These molecular changes result in a compromised SAC, leading to accelerated mitotic exit, chromosomal misalignment, and ultimately, massive aneuploidy and cell death.
Table 2: Modulation of Cellular Biomarkers by this compound Press Run to view the interactive table.
Synergy with Conventional Chemotherapeutic Agents
The potential of the this compound is further enhanced by its ability to work synergistically with established chemotherapy drugs. This combination approach can increase therapeutic efficacy and potentially overcome resistance.
Studies have shown that the this compound can enhance the sensitivity of cancer cells to DNA-damaging agents like cisplatin. In cholangiocarcinoma (CCA) cell lines, the combination of NMS-P715 and cisplatin demonstrated synergistic effects on inhibiting cell proliferation. This suggests that disrupting the mitotic checkpoint can make cancer cells more vulnerable to the DNA damage induced by cisplatin.
A synergistic relationship has also been identified between the this compound and the antimetabolite gemcitabine. In studies involving cholangiocarcinoma (CCA) cells, the combined use of NMS-P715 and gemcitabine resulted in a greater inhibition of cancer cell proliferation than either agent alone.
Table 3: Synergistic Effects of this compound with Chemotherapeutic Agents Press Run to view the interactive table.
Preclinical Efficacy Studies of Nms P715 Analog in in Vivo Animal Models
Antitumor Activity in Xenograft Models
The in vivo antitumor potential of the NMS-P715 analog has been assessed across several human cancer xenograft models, demonstrating its ability to inhibit tumor proliferation. researchgate.net
In xenograft models using the A2780 human ovarian carcinoma cell line, oral administration of the this compound resulted in significant tumor growth inhibition. researchgate.netcaymanchem.com Studies have reported a 53% inhibition of tumor growth in A2780 xenografts following treatment. researchgate.netresearchgate.netsigmaaldrich.com This demonstrates the compound's efficacy in this specific cancer model. caymanchem.com The treatment was observed to be well-tolerated in the animal models. researchgate.netmedchemexpress.com
The antitumor activity of the this compound was also confirmed in melanoma xenograft models. nih.gov Specifically, in mice bearing A375 melanoma tumors, treatment with the compound led to a tumor growth inhibition of approximately 43%. researchgate.netresearchgate.netmedchemexpress.commedchemexpress.com These findings indicate that the this compound is effective against melanoma cells in an in vivo setting. researchgate.net
Research involving an optimized analog of NMS-P715 has shown efficacy in lung cancer xenograft models. nih.gov In a study using the A549 lung carcinoma xenograft model, an analog of NMS-P715 exhibited a dose-dependent inhibition of tumor growth. nih.gov At the highest tested dose, this analog achieved a 47% inhibition of tumor growth, highlighting its potential against non-small cell lung cancer. nih.gov Other research has also explored the delivery of chemotherapeutics to A549 lung cancer cells in vivo using novel nanocapsules. researchgate.net
The efficacy of the this compound extends to other cancer types. Studies have shown that it inhibits the growth of human and murine pancreatic ductal adenocarcinoma (PDAC) cells. nih.gov Its ability to cause cell death associated with impaired SAC function has been noted in a broad panel of cancer cell lines, including those from colon and breast cancers. caymanchem.comnih.gov Furthermore, TTK inhibitors, including NMS-P715, have been shown to suppress the growth of colorectal cancer xenografts. researchgate.net In HCT116 human colon carcinoma xenografts, an analog of NMS-P715 demonstrated dose-dependent modulation of its target in vivo. acs.org
Correlation of Efficacy with Biomarker Modulation in Tumor Tissues
The antitumor activity of the this compound in vivo is directly linked to the modulation of specific biomarkers, confirming its mechanism of action. researchgate.net A key biomarker for MPS1 kinase activity is the phosphorylation of Histone H3. researchgate.netresearchgate.net In both A2780 ovarian and HCT116 colon xenograft models, treatment with the this compound led to a measurable reduction of histone H3 phosphorylation in the tumor tissue. researchgate.netacs.orgresearchgate.net This indicates that the compound reached the tumor at sufficient levels to engage and inhibit its target, MPS1 kinase. researchgate.netresearchgate.net The inhibition of MPS1 disrupts the spindle assembly checkpoint, leading to mitotic errors, massive aneuploidy (an abnormal number of chromosomes), and ultimately, cancer cell death. nih.govresearchgate.net
Assessment of Tumor Growth Inhibition and Regression
The primary outcome measured in these preclinical studies is the inhibition of tumor growth. medkoo.com The this compound has consistently demonstrated an ability to slow the progression of tumors in various xenograft models. researchgate.netresearchgate.net
The following table summarizes the reported tumor growth inhibition (TGI) in different models.
| Xenograft Model | Cancer Type | Cell Line | Tumor Growth Inhibition (%) | Citations |
| Ovarian Carcinoma | Ovarian | A2780 | 53% | researchgate.netresearchgate.netsigmaaldrich.com |
| Melanoma | Melanoma | A375 | ~43% | researchgate.netresearchgate.netmedchemexpress.commedchemexpress.com |
| Lung Cancer | Lung | A549 | 47% (with analog) | nih.gov |
While the compound effectively inhibits tumor proliferation, studies primarily characterize this effect as a stabilization of tumor growth rather than prolonged or complete tumor regression. researchgate.net
Structure Activity Relationships Sar and Rational Design of Nms P715 Analogs
Key Structural Features for MPS1 Kinase Potency
The potency of NMS-P715 and its analogs against MPS1 kinase is intrinsically linked to specific structural features that govern their interaction with the ATP-binding pocket of the enzyme. The core scaffold, a pyrazolo[4,3-h]quinazoline, serves as a crucial anchor, with various substituents playing distinct roles in modulating inhibitory activity.
A pivotal publication on the synthesis and SAR of pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives sheds light on the optimization of a screening hit into a potent and orally bioavailable MPS1 inhibitor. nih.gov This research underscores the importance of the carboxamide group at the 3-position of the pyrazolo-quinazoline core, which is critical for establishing key interactions within the kinase's active site. Modifications to the terminal N-substituted phenyl ring of this carboxamide have been shown to significantly impact potency. For instance, the presence of a 2,6-diethylphenyl group, as seen in NMS-P715, contributes favorably to the inhibitory activity. researchgate.net
Furthermore, the amino linker connecting the pyrazolo[4,3-h]quinazoline core to the substituted phenyl ring at the 8-position is another critical determinant of potency. The nature and substitution pattern of this phenyl ring are paramount. In NMS-P715, this ring is substituted with a trifluoromethoxy group and a carbamoyl (B1232498) moiety, both of which are instrumental in achieving high potency.
Role of Specific Chemical Moieties in Inhibitor Selectivity
The selectivity of a kinase inhibitor is as crucial as its potency, as off-target effects can lead to undesirable toxicities. NMS-P715 exhibits a high degree of selectivity for MPS1, with an IC₅₀ of 182 nM, and demonstrates significantly weaker inhibition against a panel of other kinases. medchemexpress.com This selectivity is not coincidental but is rather a direct consequence of the specific chemical moieties present in its structure.
The pyrazolo[4,3-h]quinazoline scaffold itself contributes to selectivity. While this core is found in inhibitors targeting other kinases, such as PLK1, the specific substitution patterns dictate the ultimate target preference. wada-ama.orgmdpi.comnih.gov
The trifluoromethoxy group on the phenyl ring at the 8-position is a key player in conferring selectivity. The introduction of trifluoromethyl and trifluoromethoxy groups is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties. nih.gov In the context of NMS-P715, this bulky and electron-withdrawing group likely occupies a specific sub-pocket within the MPS1 active site that is not as accommodating in other kinases, thereby disfavoring binding to off-targets.
The N-(2,6-diethylphenyl)carboxamide moiety also plays a role in selectivity. The steric hindrance imposed by the two ethyl groups can restrict the conformational flexibility of the inhibitor, forcing it to adopt a conformation that is preferentially recognized by the MPS1 kinase domain.
Finally, the (1-methylpiperidin-4-yl)carbamoyl group contributes to both potency and selectivity through specific hydrogen bond interactions and by occupying a distinct region of the binding site. The combination of these specific chemical features results in a molecule that is finely tuned for potent and selective inhibition of MPS1.
Computational Chemistry Approaches in Analog Design
The rational design of NMS-P715 analogs has been significantly aided by a variety of computational chemistry techniques. These in silico methods provide valuable insights into ligand-protein interactions, guiding the synthesis of more effective and selective inhibitors.
Molecular Docking Simulations
Molecular docking has been instrumental in understanding the binding mode of NMS-P715 within the ATP-binding pocket of MPS1. researchgate.net Docking studies reveal that the NMS-P715/MPS1 complex formation is driven by an induced-fit mechanism. researchgate.net The pyrazolo[4,3-h]quinazoline core establishes crucial hydrogen bonds with the hinge region of the kinase, a common feature for many kinase inhibitors. researchgate.netnih.gov Specifically, potential hydrogen bonds are observed between the inhibitor and MPS1 residues. researchgate.netnih.gov These simulations allow for the visualization of how different analogs might fit into the active site, enabling the prediction of their potential potency and guiding the design of new derivatives with improved binding affinities. For instance, docking studies can be used to explore the impact of substituting the trifluoromethoxy group with other functionalities or modifying the piperidine (B6355638) ring to optimize interactions. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic picture of the inhibitor-kinase interaction, accounting for the flexibility of both the protein and the ligand over time. MD simulations have been particularly insightful in studying the mechanisms of resistance to NMS-P715. For example, simulations of the C604Y mutant of MPS1, which confers resistance to NMS-P715, have shown that the mutation leads to a less stable binding of the inhibitor. The simulations revealed that the C604Y mutation influences the stability between the protein and the inhibitor, resulting in a different degree of resistance. These studies also highlighted that the dissociation of NMS-P715 was easier from the mutant than from the wild-type enzyme, suggesting a reduced residence time as a key factor in resistance.
Scaffold-Focused Virtual Screening
To discover novel chemical scaffolds for MPS1 inhibition, scaffold-focused virtual screening has been employed. This approach moves beyond simple modifications of a known inhibitor and aims to identify entirely new core structures. In one study, a scaffold-focused virtual screen was applied to the mitotic kinase TTK (MPS1), using both 2D and 3D similarity searches. nih.govresearchgate.netnih.gov This prospective validation of the methodology led to the identification of novel TTK inhibitor scaffolds from a large compound library. nih.govresearchgate.netnih.gov This technique is powerful for expanding the chemical space of potential MPS1 inhibitors beyond the pyrazolo[4,3-h]quinazoline core of NMS-P715.
Optimization of Binding Kinetics and Target Residence Time
Beyond simple binding affinity (IC₅₀), the kinetics of the inhibitor-target interaction, particularly the target residence time, are increasingly recognized as critical determinants of a drug's efficacy. A longer residence time, meaning the inhibitor remains bound to its target for an extended period, can lead to a more sustained pharmacological effect.
For TTK (MPS1) inhibitors, it has been demonstrated that cellular activity correlates strongly with target residence time. researchgate.net This suggests that optimizing for a longer residence time is a valuable strategy in the design of NMS-P715 analogs. Computational methods, including advanced MD simulation techniques, can be used to predict and analyze the dissociation rates of inhibitors from the MPS1 active site. These simulations can help identify structural modifications that stabilize the inhibitor-protein complex and prolong the residence time. For example, introducing moieties that form additional stable interactions, such as hydrogen bonds or hydrophobic contacts deep within the binding pocket, could slow the dissociation of the inhibitor. The study of resistance mutations, which often lead to a reduced residence time, provides valuable clues for designing inhibitors with improved kinetic profiles against both wild-type and mutant forms of the kinase.
Mechanisms of Acquired Resistance to Nms P715 Analog
Identification of Resistance-Conferring Mutations in MPS1 Kinase
Acquired resistance to the NMS-P715 analog is predominantly associated with the selection of cancer cells harboring specific point mutations in the MPS1 gene. These mutations are frequently located within the ATP-binding pocket of the kinase, directly interfering with inhibitor binding.
Gatekeeper Mutations (e.g., C604Y, C604W, M600T, Y568C, I531M)
A prominent mechanism of resistance involves mutations at the "gatekeeper" residue and other key sites within the ATP-binding pocket. Modeling studies of acquired resistance to the this compound and other MPS1 inhibitors have identified several key mutations that confer resistance. ilo.org
The C604 residue, located in the hinge region of the kinase domain, has been identified as a critical site for this compound binding. nih.gov Mutations at this position, such as C604Y and C604W , have been shown to confer significant resistance. nih.govbiorxiv.org For instance, cell lines expressing the C604W mutant of MPS1 demonstrated a 148-fold increase in resistance to NMS-P715.
Other significant resistance-conferring mutations identified include:
M600T : A mutation at the methionine 600 residue to threonine.
Y568C : A change from tyrosine to cysteine at position 568.
I531M : The substitution of isoleucine with methionine at residue 531. This mutation is thought to disrupt favorable hydrophobic stacking interactions with the this compound.
These mutations have been shown to be sufficient to cause resistance to multiple MPS1 inhibitors, indicating their critical role in the ATP-binding pocket. ilo.org
Structural and Energetic Basis of Mutational Resistance
The resistance conferred by mutations in the MPS1 kinase domain is rooted in fundamental changes at the structural and energetic levels, which ultimately weaken the interaction between the inhibitor and its target.
Steric Hindrance Effects
A primary mechanism by which gatekeeper mutations confer resistance is through steric hindrance. The substitution of a smaller amino acid with a larger one at a critical position within the ATP-binding pocket can physically obstruct the binding of the inhibitor. nih.govbiorxiv.org
For example, the C604Y and C604W mutations introduce bulkier aromatic residues (tyrosine and tryptophan, respectively) in place of the smaller cysteine. This creates a steric clash with the trifluoromethoxy moiety of the this compound, preventing its optimal binding. nih.govbiorxiv.org Crystal structures of the C604W mutant bound to the this compound have visually confirmed how this mutation prohibits efficient binding. nih.gov
Similarly, the I531M mutation, while replacing one hydrophobic residue with another, is predicted to disrupt the precise hydrophobic stacking interactions that are crucial for the stable binding of the this compound.
Alterations in Inhibitor-Target Interactions
Mutations can also lead to resistance by altering the specific non-covalent interactions that are essential for the high-affinity binding of the this compound. These interactions include hydrogen bonds and hydrophobic interactions.
Molecular dynamics simulations have revealed that the C604Y mutation leads to a decrease in electrostatic contributions to the binding energy of the this compound. nih.gov This indicates a less favorable electrostatic environment for the inhibitor within the mutated binding pocket.
Impact on Inhibitor Residence Time
The duration for which an inhibitor remains bound to its target, known as the inhibitor residence time, is a critical determinant of its therapeutic efficacy. Mutations that confer resistance can significantly reduce this residence time.
Molecular dynamics and umbrella sampling simulations have demonstrated that the this compound dissociates more easily from the Mps1 C604Y mutant than from the wild-type enzyme. nih.gov This reduced residence time is a direct consequence of the less stable binding interaction caused by the mutation. The increased conformational flexibility of the activation loop in the C604Y mutant when bound to the this compound further contributes to this instability and easier dissociation. nih.gov
Compound Information
| Compound Name |
| NMS-P715 |
| Cpd-5 |
| Reversine |
| AZ3146 |
| CCT251455 |
| ONCOII |
| SNG12 |
Research Data on this compound Resistance
Non-Mutational Resistance Mechanisms
Research has identified instances where cancer cell lines acquire resistance to MPS1 inhibitors, including derivatives of NMS-P715, without any detectable mutations within the MPS1 gene itself. nih.gov This points to the existence of alternative, non-mutational routes to resistance that allow cells to survive and proliferate despite the presence of the inhibitor.
Bypass Pathways
One of the key non-mutational resistance mechanisms involves the activation of bypass signaling pathways. In this scenario, cancer cells compensate for the inhibition of MPS1 by upregulating or activating parallel pathways that can perform similar functions, thereby ensuring proper mitotic progression and cell survival.
While direct evidence for specific bypass pathways in this compound resistance is an area of ongoing investigation, the intricate network of mitotic regulation suggests several plausible candidates. The spindle assembly checkpoint (SAC), where MPS1 plays a pivotal role, is a highly interconnected process involving numerous kinases and regulatory proteins.
Potential Bypass Kinases:
Aurora B Kinase: Aurora B is another critical kinase involved in the SAC and the correction of erroneous kinetochore-microtubule attachments. There is a functional interplay between MPS1 and Aurora B, with Aurora B contributing to the efficient recruitment and activation of MPS1 at the onset of mitosis. It is conceivable that in the face of MPS1 inhibition by an this compound, cancer cells could upregulate Aurora B activity to partially compensate for the loss of MPS1 function and maintain a functional SAC.
Polo-like Kinase 1 (PLK1): PLK1 is a master regulator of mitosis, involved in multiple stages from mitotic entry to cytokinesis. Like MPS1, PLK1 is essential for a robust SAC. Given its central role, the hyperactivation of PLK1 could potentially provide a bypass route to overcome the dependency on MPS1 for mitotic progression.
The activation of such bypass pathways would allow the cell to maintain sufficient checkpoint signaling to prevent premature anaphase and catastrophic chromosomal missegregation, even in the presence of an MPS1 inhibitor.
Altered Mitotic Exit Regulation
The primary mechanism of action of NMS-P715 and its analogs is to override the SAC, leading to a premature and often aberrant exit from mitosis. medchemexpress.comresearchgate.netnih.govnih.govnih.gov Consequently, alterations in the downstream machinery that governs mitotic exit can also serve as a non-mutational mechanism of resistance.
The timing of mitotic exit is tightly controlled by the anaphase-promoting complex/cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins, such as cyclin B1 and securin, for degradation. The activity of the APC/C is in turn regulated by its co-activator Cdc20. The SAC, when active, sequesters Cdc20, preventing APC/C activation and delaying anaphase.
Modulation of Mitotic Checkpoint Components:
Research indicates that the levels of key mitotic checkpoint proteins can influence the sensitivity of cancer cells to MPS1 inhibitors.
Cdc20: Studies have shown that depletion of Cdc20 can lead to increased resistance to SAC inhibitors. By reducing the levels of this key APC/C co-activator, cells may require a lower threshold of SAC activity to prevent premature mitotic exit. This would make them less susceptible to the effects of an this compound, which functions by weakening the SAC signal.
MAD2: Mitotic Arrest Deficient 2 (MAD2) is a crucial component of the mitotic checkpoint complex (MCC), which directly inhibits the APC/C-Cdc20. NMS-P715 has been shown to affect the stability of the MCC. medchemexpress.com Alterations in the expression or function of MAD2 could potentially modulate the strength of the SAC and thereby influence the efficacy of MPS1 inhibitors.
By recalibrating the levels or activity of these and other mitotic regulators, cancer cells can effectively create a state where they are less reliant on a fully functional MPS1-dependent checkpoint, thus acquiring resistance to NMS-P715 analogs.
Strategies to Overcome or Circumvent Resistance
The emergence of resistance, both mutational and non-mutational, necessitates the development of innovative strategies to improve the long-term efficacy of MPS1 inhibitors like the this compound.
Development of Next-Generation Inhibitors:
One approach is the rational design of new MPS1 inhibitors that can effectively target known resistance mutations. For example, understanding the structural basis of how mutations like C604Y confer resistance to NMS-P715 allows for the development of new compounds with modified chemical scaffolds that can overcome this steric hindrance. nih.govnih.govbiorxiv.orgresearchgate.netsemanticscholar.org
| Inhibitor | Target(s) | Strategy to Overcome Resistance | Reference |
| Reversine | MPS1, Aurora B | Retains affinity for the C604Y mutant of MPS1, unlike NMS-P715. | nih.gov |
| Cpd-5 | MPS1 | A derivative of NMS-P715 with potentially better tolerance to certain resistance mutations. | nih.gov |
| CCT251455 | MPS1 | A potent and selective MPS1 inhibitor designed to overcome resistance caused by specific mutations. | aacrjournals.org |
Combination Therapies:
A promising strategy to combat resistance is the use of combination therapies. This can involve combining an this compound with other therapeutic agents to create synthetic lethality or to target the resistance mechanisms directly.
Combination with other Mitotic Inhibitors: Combining an MPS1 inhibitor with an inhibitor of a potential bypass pathway, such as an Aurora kinase or PLK1 inhibitor, could be a powerful approach. This dual targeting of the mitotic machinery would make it more difficult for cancer cells to develop resistance.
Combination with Chemotherapy: Combining NMS-P715 with standard-of-care chemotherapeutic agents, such as taxanes, has shown synergistic effects in preclinical models. nih.gov Taxanes work by stabilizing microtubules and activating the SAC, while NMS-P715 abrogates the checkpoint. This combination can lead to a more profound mitotic catastrophe and cell death.
Targeting Downstream Pathways: Another strategy is to co-target pathways that are activated downstream of MPS1 inhibition. For instance, since MPS1 inhibition can lead to DNA damage, combining it with inhibitors of DNA damage response pathways could enhance its cytotoxic effects. nih.gov
Biomarker Discovery and Predictive Studies for Nms P715 Analog Responsiveness
Gene Expression Signatures Correlated with Response
Gene expression profiling has emerged as a powerful tool for classifying tumors and predicting therapeutic outcomes. For MPS1 inhibitors, specific signatures related to genomic disarray and the expression of the target kinase itself have shown significant promise.
A hallmark of many solid tumors is chromosomal instability (CIN), a condition characterized by a high rate of gain or loss of whole or large parts of chromosomes. While CIN can drive tumor progression, it also creates a vulnerability that can be therapeutically exploited. researchgate.netnih.gov Tumors with high CIN are often more dependent on the spindle assembly checkpoint (SAC) to survive, making the SAC a prime therapeutic target. researchgate.netnih.gov
The expression of a group of 70 genes, known as the CIN70 signature, serves as a surrogate measure for the degree of CIN. researchgate.netnih.gov Studies have shown that elevated CIN70 expression is associated with poor patient survival across multiple cancer types. researchgate.netnih.gov In pancreatic ductal adenocarcinoma (PDAC), the extent of CIN70 upregulation varies significantly among tumors, and higher expression predicts a worse outcome. researchgate.netnih.gov
Further analysis within PDAC identified a more specific 25-gene subset, termed PDAC CIN25, whose overexpression was even more strongly correlated with poor survival. researchgate.netnih.gov Crucially, the gene encoding MPS1 is a component of both the CIN70 and the more specific PDAC CIN25 signatures. researchgate.netnih.gov This suggests that cancer cells with high CIN, as identified by these signatures, are particularly reliant on MPS1, making them potentially more sensitive to inhibition by NMS-P715 and its analogs.
Table 1: Chromosomal Instability Signatures and MPS1
| Signature | Description | Key Findings Related to MPS1/NMS-P715 | Associated Cancer Type(s) |
|---|---|---|---|
| CIN70 | A 70-gene signature used as a surrogate marker for chromosomal instability. researchgate.netnih.gov | Includes the MPS1 gene. Higher expression is predictive of poor patient survival. researchgate.netnih.gov | Pancreatic Ductal Adenocarcinoma (PDAC), Breast Cancer, Lung Cancer researchgate.netnih.govmdpi.com |
| PDAC CIN25 | A refined 25-gene subset of CIN70 identified in PDAC. researchgate.netnih.gov | Includes the MPS1 gene. Overexpression is strongly correlated with poor survival in PDAC. researchgate.netnih.gov | Pancreatic Ductal Adenocarcinoma (PDAC) researchgate.netnih.gov |
The expression level of the target protein itself is a fundamental potential biomarker. MPS1, also known as Threonine and Tyrosine kinase (TTK), is a central component of the SAC, ensuring the proper segregation of chromosomes during mitosis. researchgate.netmdpi.com While its expression is barely detectable in most normal tissues, high levels of MPS1 are found in a wide array of human cancers. researchgate.net
Overexpression of MPS1 has been reported in aggressive and poor-prognosis cancers such as glioblastoma, triple-negative breast cancer, and pancreatic cancer. mdpi.com This elevated expression is thought to be a compensatory mechanism that allows cancer cells to cope with the stress of high CIN, preventing catastrophic levels of chromosome mis-segregation that would lead to cell death. researchgate.netnih.govresearchgate.net Consequently, these tumors become "addicted" to MPS1, making its inhibition a viable therapeutic strategy. researchgate.net Research has shown that inhibiting MPS1 with NMS-P715 leads to cell death in cancer cell lines, an effect associated with impaired SAC function and increased chromosome mis-segregation. researchgate.netnih.gov
Identification of Sensitivity Markers in Cancer Cell Lines
Studies using panels of cancer cell lines have been instrumental in identifying genetic and molecular markers that confer sensitivity or resistance to MPS1 inhibitors.
Research has demonstrated that NMS-P715 selectively inhibits the growth of pancreatic ductal adenocarcinoma (PDAC) cells. researchgate.netmedchemexpress.com Further investigations have sought to uncover the specific genetic contexts that determine this sensitivity. One study reanalyzing data for NMS-P715 found a trend for cell lines with mutations in the CTNNB1 (β-catenin) gene to be more sensitive to TTK inhibitors. aacrjournals.org
Conversely, mechanisms of resistance have also been identified. Genome-wide CRISPR/Cas9 screens in triple-negative breast cancer (TNBC) models revealed that the genetic disruption of components of the Anaphase-Promoting Complex/Cyclosome (APC/C) confers resistance to TTK inhibitors. pnas.org This work led to the identification of an APC/C gene expression signature that is associated with the response to TTK inhibition in both breast and lung cancer cell lines; models with low expression of these genes exhibited relative resistance. pnas.org A more refined two-gene signature, consisting of CDC20 and ANAPC4 expression, was found to be even more strongly associated with response in breast cancer cell lines. pnas.org
Furthermore, acquired resistance can arise from mutations within the target gene itself. In HCT116 colon cancer cells made resistant to NMS-P715, specific missense mutations were identified in the MPS1 gene, including p.M600T, p.Y568C, and p.C604W. aacrjournals.org These mutations were shown to prevent the SAC override typically induced by NMS-P715, thereby conferring resistance to the drug. aacrjournals.org
Table 2: Sensitivity and Resistance Markers for NMS-P715 Analog
| Marker Type | Gene/Pathway | Effect on Sensitivity | Cancer Type(s) |
|---|---|---|---|
| Sensitivity | CTNNB1 Mutation | Increased sensitivity (trend observed). aacrjournals.org | Various (analyzed in broad cell line panel) |
| Resistance | Disruption of Anaphase-Promoting Complex/Cyclosome (APC/C) components | Confers resistance. pnas.org | Triple-Negative Breast Cancer pnas.org |
| Resistance | Low expression of CDC20 and ANAPC4 | Associated with resistance. pnas.org | Breast Cancer pnas.org |
| Resistance | MPS1 mutations (e.g., p.M600T, p.Y568C, p.C604W) | Confers acquired resistance. aacrjournals.org | Colon Cancer (HCT116 cell line) aacrjournals.org |
Prognostic Significance of MPS1 and Related Pathway Components
Beyond predicting response to therapy, the expression levels of MPS1 and its related pathway components have significant prognostic value. Numerous studies have established a clear correlation between high MPS1 expression and poor patient outcomes.
The prognostic value is not limited to MPS1 alone. The CIN70 and PDAC CIN25 gene signatures, which include MPS1, are also powerful predictors of poor prognosis in their respective contexts. researchgate.netnih.gov The functional status of related pathways, such as the APC/C, also has prognostic implications, as its disruption can influence tumor progression and therapeutic response. pnas.org The consistent finding across multiple tumor types is that the upregulation of MPS1 and the pathways it governs, which are essential for the survival of chromosomally unstable cells, is a marker of aggressive disease and a harbinger of a poor prognosis. researchgate.netmdpi.comaacrjournals.org
Future Directions and Translational Research Perspectives for Nms P715 Analog
Further Exploration of Synergistic Therapeutic Combinations
The potential of NMS-P715 analogs is significantly enhanced when considering their use in combination with other therapeutic agents. The rationale behind this approach is to target multiple cellular pathways simultaneously, thereby increasing efficacy and potentially overcoming resistance mechanisms.
Preclinical studies have already demonstrated synergistic interactions between MPS1 inhibitors and other drugs. For instance, combining a microtubule-stabilizing agent like paclitaxel (B517696) with an MPS1 inhibitor has shown a synergistic effect. mdpi.com This suggests that disrupting one pathway involved in chromosome instability can make cancer cells more susceptible to the disruption of another. mdpi.com A similar synergistic interaction has been observed between inhibitors of Aurora kinase A and MPS1. mdpi.com
Recent research has also highlighted the potential of combining TTK inhibitor therapy with immune checkpoint inhibitors, such as anti-programmed cell death 1 (PD-1) antibodies. aacrjournals.org This combination has been shown to induce tumor regression in a syngeneic mouse model of human cancer. aacrjournals.org The proposed mechanism is that TTK inhibition induces genomic instability and apoptotic cell death, which may enhance the anti-tumor immune response. aacrjournals.orggoogle.comgoogle.com
Future research should systematically explore a wider range of combination therapies. This could include pairing NMS-P715 analogs with:
Other Mitotic Inhibitors: Targeting different components of the mitotic machinery could lead to enhanced cell death in cancer cells.
DNA Damaging Agents: Creating a scenario where cancer cells are unable to cope with both DNA damage and mitotic stress.
Targeted Therapies: Combining with inhibitors of other signaling pathways that are crucial for the survival of specific cancer types.
A key consideration in developing these combinations is the potential for additive toxicities. Therefore, careful preclinical evaluation is necessary to identify combinations that offer a favorable therapeutic window. mdpi.com
Development of Next-Generation MPS1 Inhibitors with Improved Properties
While NMS-P715 has demonstrated significant potential, the development of next-generation MPS1 inhibitors with enhanced properties remains a key area of research. This involves improving potency, selectivity, and the ability to overcome resistance.
Enhanced Potency and Selectivity
The goal is to develop inhibitors that are highly potent against MPS1 while exhibiting minimal off-target effects. NMS-P715 itself is a selective, ATP-competitive inhibitor of MPS1 with an IC50 of 182 nM. medchemexpress.commerckmillipore.com It shows high specificity for MPS1, with only a few other kinases being inhibited at significantly higher concentrations. medchemexpress.commerckmillipore.comresearchgate.net
Structure-based drug design has been instrumental in the development of potent and selective MPS1 inhibitors. By understanding the binding interactions between the inhibitor and the MPS1 kinase domain, medicinal chemists can design new analogs with improved properties. For example, the discovery of pyrido[3,4-d]pyrimidine-based inhibitors was achieved through a structure-based hybridization approach, leading to compounds with subnanomolar Ki values and excellent selectivity. acs.org
Future efforts will likely focus on:
Fine-tuning the chemical structure: To optimize interactions with the MPS1 active site and minimize binding to other kinases.
Utilizing advanced computational modeling: To predict the binding affinity and selectivity of new analogs before synthesis.
Resistance-Breaking Analogs
A significant challenge in cancer therapy is the development of drug resistance. Research has identified point mutations in the kinase domain of MPS1 that can confer resistance to inhibitors like NMS-P715. icr.ac.uk These mutations can cause steric hindrance, preventing the inhibitor from binding effectively. icr.ac.uk
The development of resistance-breaking analogs is crucial for the long-term success of MPS1-targeted therapies. This will involve:
Identifying common resistance mutations: Through sequencing of resistant tumors.
Designing new inhibitors: That can effectively bind to the mutated forms of MPS1. This may involve creating compounds that bind to different conformations of the kinase or utilize alternative binding pockets.
Elucidation of Broader Biological Roles of MPS1 Inhibition Beyond Mitosis
While the primary role of MPS1 is in regulating the spindle assembly checkpoint during mitosis, emerging evidence suggests that it has functions beyond this process. oncotarget.com MPS1 has been implicated in the genotoxic stress response, development, and various signaling pathways. oncotarget.com
Inhibition of MPS1 has been shown to affect signaling pathways beyond those directly related to mitosis. For example, in glioblastoma, MPS1 inhibition can upregulate the expression of tumor suppressor genes like PDCD4 and MSH2 by downregulating microRNA-21 (miR-21). oncotarget.com This suggests a role for MPS1 in TGF-β/SMAD signaling via miR-21 regulation. oncotarget.com
Further research is needed to fully understand these broader biological roles. This could lead to the identification of new therapeutic opportunities for MPS1 inhibitors in diseases beyond those traditionally associated with mitotic defects. Techniques such as reverse phase protein arrays (RPPAs) can be used to assess the global effects of MPS1 inhibition on cellular signaling pathways. oncotarget.com
Advanced Preclinical Models for Efficacy and Mechanism Validation
To accurately predict the clinical efficacy of NMS-P715 analogs, it is essential to utilize advanced preclinical models that better recapitulate human disease. While traditional 2D cell culture and xenograft models have been valuable, they have limitations. researchgate.netacs.org
Future research should incorporate more sophisticated models, such as:
Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better preserve the heterogeneity and architecture of the original tumor.
Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can provide a more physiologically relevant in vitro system for drug screening and mechanism of action studies.
Syngeneic Mouse Models: These models, which involve transplanting a tumor into a mouse with a competent immune system, are crucial for evaluating the interplay between the drug, the tumor, and the immune system, particularly for combination therapies with immunotherapies. aacrjournals.org
These advanced models will be critical for validating the efficacy of NMS-P715 analogs and for identifying biomarkers that can predict patient response.
Integration with High-Throughput Screening and Omics Technologies
The integration of high-throughput screening (HTS) and various "omics" technologies will be instrumental in advancing the development of NMS-P715 analogs.
High-Throughput Screening (HTS) allows for the rapid screening of large compound libraries to identify new MPS1 inhibitors or to identify synergistic drug combinations. ncl.ac.uk Cell-based phenotypic screening can be used to assess the effects of compounds on cell proliferation and other cellular phenotypes. ncl.ac.uk
Omics Technologies , including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the cellular response to MPS1 inhibition. For example:
Genomic and transcriptomic analyses can identify genetic markers of sensitivity or resistance to NMS-P715 analogs.
Proteomic analyses can reveal changes in protein expression and phosphorylation patterns following drug treatment, providing insights into the mechanism of action and off-target effects. oncotarget.com
Metabolomic studies can uncover metabolic vulnerabilities that can be exploited in combination therapies.
The vast amounts of data generated by these technologies will require sophisticated bioinformatics and computational analysis to extract meaningful biological insights. oncotarget.comncl.ac.uk This integrated approach will accelerate the discovery and development of the next generation of MPS1 inhibitors and their effective clinical application.
Q & A
Q. What is the molecular mechanism of NPS-P715 as an MPS1 inhibitor, and how does its selectivity compare to other kinase inhibitors?
NMS-P715 is an ATP-competitive inhibitor of MPS1 kinase, with an IC50 of 182 nM . Its selectivity is demonstrated through kinase profiling assays, which show minimal activity against other mitotic kinases (e.g., PLK1, Aurora A/B) and high specificity for MPS1 . To validate selectivity, researchers should use in vitro kinase assays with a panel of 60+ kinases and compare inhibition profiles. Structural studies (e.g., X-ray crystallography) further confirm binding to the ATP pocket, highlighting interactions with key residues like Lys529 and Asp664 .
Q. What are standard in vitro models for testing NMS-P715 efficacy, and what experimental parameters ensure reproducibility?
Medulloblastoma cell lines (Daoy, ONS-76, UW228) are commonly used, with clonogenic assays performed over 10 days at concentrations of 500 nM and 1 μM . Researchers should include DMSO controls and normalize clonogenic survival to baseline proliferation rates. Dose-response curves (e.g., IC50 calculations) must account for cell-line variability; for example, UW228 cells show lower baseline clonogenicity than Daoy cells . Replicate experiments (n ≥ 3) and standardized culture conditions (e.g., serum concentration, passage number) are critical for reproducibility.
Q. How do pharmacokinetic properties of NMS-P715 influence in vivo experimental design?
In mouse xenograft models, NMS-P715 is administered orally at 90 mg/kg/day, achieving tumor growth inhibition of 53% without significant toxicity . Methodologically, researchers should monitor body weight, tumor volume (via caliper measurements), and plasma drug levels (LC-MS/MS) to correlate efficacy with exposure. Pharmacodynamic markers (e.g., phospho-MPS1 inhibition in tumor biopsies) validate target engagement .
Advanced Research Questions
Q. How can resistance mechanisms (e.g., C604Y mutation) to NMS-P715 be investigated and mitigated?
The C604Y mutation in MPS1 disrupts inhibitor binding via steric hindrance, as shown in crystal structures and molecular dynamics (MD) simulations . To study resistance, employ in vitro mutagenesis followed by kinase inhibition assays. Advanced MD simulations (e.g., umbrella sampling) quantify binding free energy changes and guide analog design—e.g., derivatives like Cpd-5 show improved tolerance to C604Y . Combinatorial therapies with SAC-overriding agents (e.g., Aurora B inhibitors) may also bypass resistance .
Q. How should researchers address contradictory IC50 values reported for NMS-P715 analogs across studies?
Discrepancies (e.g., IC50 of 84 nM for an analog vs. 182 nM for NMS-P715 ) may arise from assay conditions (e.g., substrate concentration, ATP levels) or compound purity. Validate results using orthogonal assays:
- Radiolabeled ATP competition assays for kinetic parameters (Km, Ki).
- Cell-based viability assays with matched ATP concentrations.
- High-resolution mass spectrometry (HRMS) to confirm compound identity and purity .
Q. What methodological frameworks support the development of synergistic combinations involving NMS-P715 analogs?
Use the Chou-Talalay combination index (CI) to quantify synergy with DNA-damaging agents (e.g., cisplatin) or microtubule inhibitors . For example:
- Pre-treatment with NMS-P715 to induce SAC override, followed by paclitaxel to target mitotic slippage.
- Concurrent dosing schedules with real-time cell cycle monitoring (flow cytometry). Transcriptomic profiling (RNA-seq) can identify pathways co-regulated with MPS1 inhibition.
Q. How can structure-activity relationship (SAR) studies optimize NMS-P715 analogs for enhanced potency and reduced off-target effects?
SAR analysis of analogs (e.g., Cpd-5, IC50 = 35 nM ) reveals that substituents like trifluoromethoxy groups improve binding to mutant MPS1 . Key steps include:
- Synthetic chemistry : Introduce halogenated or bulky groups at the hinge-binding region.
- Binding assays : Test analogs against C604Y mutants and off-target kinases (CK2, MELK).
- Cellular assays : Compare anti-proliferative effects in cancer vs. normal cell lines (e.g., adipose-derived mesenchymal stem cells ).
Data Analysis and Reporting Guidelines
- Reproducibility : Include raw clonogenic assay images and dose-response data in supplementary materials .
- Structural validation : Deposit crystal structures of inhibitor-kinase complexes in the PDB and reference them in publications .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including tumor burden limits and endpoint criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
